Ads 780WS
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Overview
Description
ADS 780WS: , also known as IR-783, is a near-infrared (NIR) heptamethine cyanine fluorescent probe. This compound is widely recognized for its significant role in scientific research, particularly in the study of cancer. It has been shown to inhibit tumor growth and induce apoptosis in various cancer models .
Preparation Methods
Synthetic Routes and Reaction Conditions: : ADS 780WS is synthesized through a series of chemical reactions involving the condensation of indole derivatives with cyclohexenone. The process typically involves the use of solvents such as methanol and water, and the reaction is carried out under controlled temperature conditions to ensure the stability of the compound .
Industrial Production Methods: : In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The compound is then purified through crystallization and other separation techniques to achieve high purity levels required for research applications .
Chemical Reactions Analysis
Types of Reactions: : ADS 780WS undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted cyanine dyes .
Scientific Research Applications
ADS 780WS has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe for detecting various chemical species.
Biology: Utilized in imaging techniques to study cellular processes and structures.
Medicine: Employed in cancer research to study tumor growth and apoptosis.
Industry: Used in the development of diagnostic tools and imaging agents
Mechanism of Action
ADS 780WS exerts its effects through its ability to fluoresce under near-infrared light. This property allows it to be used as a probe in imaging techniques. The compound targets specific cellular structures and pathways, leading to the inhibition of tumor growth and induction of apoptosis. The exact molecular targets and pathways involved include mitochondrial fission and the activation of apoptosis-related proteins .
Comparison with Similar Compounds
Similar Compounds
IR-780: Another near-infrared heptamethine cyanine dye with similar properties and applications.
Cy7: A cyanine dye used in similar imaging applications.
ICG (Indocyanine Green): A widely used NIR dye for medical imaging
Uniqueness: : ADS 780WS stands out due to its high fluorescence efficiency and stability under various conditions. Its ability to specifically target cancer cells and induce apoptosis makes it a valuable tool in cancer research .
Properties
Molecular Formula |
C38H46ClN2NaO6S2 |
---|---|
Molecular Weight |
749.4 g/mol |
IUPAC Name |
sodium;4-[(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-[3,3-dimethyl-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate |
InChI |
InChI=1S/C38H47ClN2O6S2.Na/c1-37(2)30-16-5-7-18-32(30)40(24-9-11-26-48(42,43)44)34(37)22-20-28-14-13-15-29(36(28)39)21-23-35-38(3,4)31-17-6-8-19-33(31)41(35)25-10-12-27-49(45,46)47;/h5-8,16-23H,9-15,24-27H2,1-4H3,(H-,42,43,44,45,46,47);/q;+1/p-1 |
InChI Key |
QQIQAVJARACLHE-UHFFFAOYSA-M |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=C(/C(=C/C=C\4/C(C5=CC=CC=C5N4CCCCS(=O)(=O)[O-])(C)C)/CCC3)Cl)CCCCS(=O)(=O)[O-])C.[Na+] |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC3=C(C(=CC=C4C(C5=CC=CC=C5N4CCCCS(=O)(=O)[O-])(C)C)CCC3)Cl)CCCCS(=O)(=O)[O-])C.[Na+] |
Origin of Product |
United States |
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